molecular formula C10H17F3N2O2 B2453738 3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid CAS No. 1479233-55-0

3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid

Cat. No.: B2453738
CAS No.: 1479233-55-0
M. Wt: 254.253
InChI Key: ASWTZQSHLPSLNL-UHFFFAOYSA-N
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Description

3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid is a chemical compound with the molecular formula C10H17F3N2O2. It is known for its unique structure, which includes a piperazine ring substituted with a trifluoropropyl group and a propanoic acid moiety.

Properties

IUPAC Name

3-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2O2/c11-10(12,13)2-4-15-7-5-14(6-8-15)3-1-9(16)17/h1-8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWTZQSHLPSLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid typically involves the reaction of piperazine with 3,3,3-trifluoropropyl bromide, followed by the introduction of a propanoic acid group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The final product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property may contribute to its biological activities, such as antimicrobial effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid is unique due to its combination of a piperazine ring with a trifluoropropyl group and a propanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C10_{10}H17_{17}F3_{3}N2_{2}O2_{2}
  • Molar Mass : 254.25 g/mol
  • CAS Number : 1479233-55-0
  • Density : 1.223 g/cm³

Structural Representation

The compound features a piperazine moiety substituted with a trifluoropropyl group, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound may interact with various receptors and enzymes in the body. Specifically, studies have shown that piperazine derivatives can act as antagonists for certain neurotransmitter receptors, including:

  • Serotonin Receptors : These compounds may modulate serotonergic pathways, influencing mood and anxiety.
  • Dopamine Receptors : Potential implications in treating disorders such as schizophrenia and Parkinson's disease.

Pharmacological Effects

The pharmacological profile of this compound suggests various therapeutic potentials:

  • Antidepressant Activity : By modulating serotonin levels, this compound may exhibit antidepressant effects.
  • Anti-anxiety Properties : Its interaction with GABAergic systems could provide anxiolytic benefits.
  • Neuroprotective Effects : Some studies suggest that similar piperazine derivatives may protect neuronal cells from oxidative stress.

Study 1: Antidepressant Efficacy

A study involving a series of piperazine derivatives demonstrated that compounds with trifluoropropyl substitutions showed enhanced binding affinity for serotonin receptors compared to their non-substituted counterparts. This suggests potential antidepressant activity mediated through serotonergic pathways .

Study 2: Neuroprotective Mechanisms

Research has indicated that certain piperazine derivatives can inhibit oxidative stress-induced neuronal damage in vitro. The mechanism appears to involve the modulation of glutathione levels and reduction of reactive oxygen species (ROS) .

Study 3: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis of piperazine compounds highlighted that the trifluoropropyl group significantly enhances the lipophilicity and receptor binding affinity of the molecule. This structural modification is crucial for developing more potent neuroactive agents .

Data Summary

PropertyValue
Molecular FormulaC10_{10}H17_{17}F3_{3}N2_{2}O2_{2}
Molar Mass254.25 g/mol
Density1.223 g/cm³
CAS Number1479233-55-0

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